molecular formula C17H21BN4O3 B14788021 6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide

6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide

Cat. No.: B14788021
M. Wt: 340.2 g/mol
InChI Key: WHGJYGYTYBIIOE-UHFFFAOYSA-N
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Description

6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide is an organic compound that features a pyridazine ring substituted with a carboxamide group and a pyridine ring bearing a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride or borane.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronate ester group can interact with diols or other nucleophiles, while the carboxamide group can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a boronate ester and a carboxamide group allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H21BN4O3

Molecular Weight

340.2 g/mol

IUPAC Name

6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide

InChI

InChI=1S/C17H21BN4O3/c1-11-6-7-13(22-21-11)15(23)20-12-8-9-19-14(10-12)18-24-16(2,3)17(4,5)25-18/h6-10H,1-5H3,(H,19,20,23)

InChI Key

WHGJYGYTYBIIOE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3=NN=C(C=C3)C

Origin of Product

United States

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